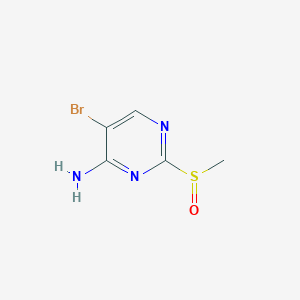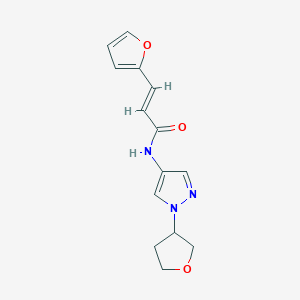
(E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide, also known as FTY720, is a synthetic compound that has been studied for its potential use in treating various diseases. FTY720 was first discovered as a natural product in the fungus Isaria sinclairii, and later synthesized in the laboratory. It has been shown to have immunosuppressive, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
(E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide works by binding to sphingosine-1-phosphate (S1P) receptors, which are found on the surface of various cells in the body. By binding to these receptors, (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide prevents immune cells from leaving lymph nodes and entering the bloodstream, where they can cause inflammation and damage to tissues. This mechanism of action is thought to underlie the drug's immunosuppressive and anti-inflammatory effects.
Biochemical and Physiological Effects
In addition to its immunosuppressive and anti-inflammatory effects, (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide has been shown to have a variety of other biochemical and physiological effects. These include reducing blood pressure, improving heart function, and protecting nerve cells from damage. (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide has also been shown to promote the formation of new blood vessels, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide in lab experiments is that it has a well-understood mechanism of action and has been extensively studied in animal models and clinical trials. This makes it a useful tool for studying the immune system and various diseases. However, (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide has some limitations, including its potential for side effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are many potential future directions for research on (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide. One area of interest is the development of new formulations or delivery methods that could improve the drug's effectiveness and reduce its side effects. Another area of interest is the exploration of (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide's potential use in treating other diseases, such as Alzheimer's disease and stroke. Finally, further research is needed to better understand the mechanisms underlying (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide's various effects and to identify new targets for drug development.
Synthesemethoden
(E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide is synthesized through a multi-step process starting with the reaction of furan-2-carboxylic acid with 1,1,1-trichloroethane to form furan-2-carboxylic acid chloride. The resulting compound is then reacted with 1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide to form the intermediate compound (E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-(furan-2-yl)acrylamide. Finally, this intermediate is reacted with a reducing agent to form the desired product, (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide.
Wissenschaftliche Forschungsanwendungen
(E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide has been studied for its potential use in treating a variety of diseases, including multiple sclerosis, organ transplant rejection, and cancer. In multiple sclerosis, (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide has been shown to reduce the frequency and severity of relapses and slow the progression of the disease. In organ transplant rejection, (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide has been shown to prevent rejection and improve transplant survival rates. In cancer, (E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide has been shown to have anti-tumor effects and enhance the effectiveness of chemotherapy.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-14(4-3-13-2-1-6-20-13)16-11-8-15-17(9-11)12-5-7-19-10-12/h1-4,6,8-9,12H,5,7,10H2,(H,16,18)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUMRDSVQSEYCP-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1N2C=C(C=N2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloroacetyl)amino]-N,N-diphenylacetamide](/img/structure/B2604128.png)
![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-6-pyridin-3-ylpyridine-3-carbonitrile](/img/structure/B2604129.png)
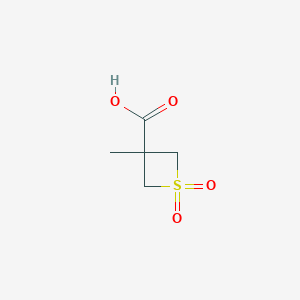

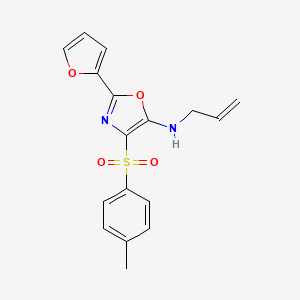
![N-(2,5-dimethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2604134.png)
![1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane](/img/structure/B2604135.png)
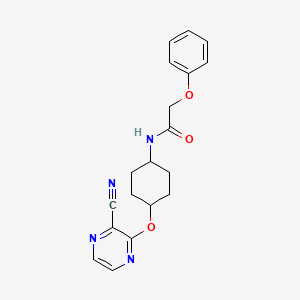
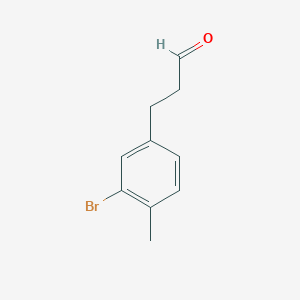
![N-[(E)-2-Phenylethenyl]sulfonyl-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2604146.png)
